molecular formula C13H7F6N3O B2643408 1-methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazole-4-carbonitrile CAS No. 318469-13-5

1-methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazole-4-carbonitrile

Cat. No.: B2643408
CAS No.: 318469-13-5
M. Wt: 335.209
InChI Key: VNLLCVXNJCUPRD-UHFFFAOYSA-N
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Description

1-Methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazole-4-carbonitrile is a versatile pyrazole derivative of significant interest in chemical and pharmaceutical research. Compounds within the pyrazole class are well-documented for their diverse biological activities, and the strategic incorporation of the trifluoromethyl group is known to enhance key properties such as metabolic stability, lipophilicity, and binding affinity in drug candidates . This carbonitrile-functionalized pyrazole serves as a valuable synthetic intermediate for the discovery and development of new active molecules . Its structural features make it a promising scaffold for creating compounds with potential fungicidal, insecticidal, and acaricidal activities, similar to commercial agrochemicals like fenpyroximate . Furthermore, recent scientific literature highlights the potent efficacy of related trifluoromethylphenyl-substituted pyrazole derivatives against resistant Gram-positive bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE), with minimum inhibitory concentration (MIC) values as low as 0.25 µg/mL . This suggests its utility as a core structure in antimicrobial research. The compound is provided For Research Use Only. It is strictly intended for non-human, non-therapeutic laboratory investigations and is not approved for diagnostic, therapeutic, or veterinary applications.

Properties

IUPAC Name

1-methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]pyrazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F6N3O/c1-22-11(9(6-20)10(21-22)13(17,18)19)23-8-4-2-3-7(5-8)12(14,15)16/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNLLCVXNJCUPRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)C#N)OC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F6N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazole-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications, supported by data tables and case studies.

  • Molecular Formula : C13H8F6N2O3
  • Molecular Weight : 354.2 g/mol
  • CAS Number : 158712-29-9

Synthesis

The synthesis of this compound typically involves the reaction of substituted pyrazole derivatives with trifluoromethyl phenoxy groups. Various methodologies have been explored to optimize yield and purity, including the use of different catalysts and reaction conditions.

Antifungal Activity

Research has demonstrated that derivatives of pyrazole, including the target compound, exhibit notable antifungal properties. A study reported that certain synthesized derivatives showed more than 50% inhibition against Gibberella zeae at a concentration of 100 µg/mL, outperforming commercial fungicides like carboxin and boscalid .

CompoundInhibition (%)Target PathogenConcentration (µg/mL)
6a>50Gibberella zeae100
6b>50Fusarium oxysporum100
6c>50Cytospora mandshurica100

Anti-inflammatory Activity

1-Methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazole-4-carbonitrile has also been investigated for its anti-inflammatory effects. Studies indicate that certain derivatives possess significant inhibitory activity against cyclooxygenase enzymes (COX-1 and COX-2), with selectivity indices suggesting a potential for reduced gastrointestinal toxicity compared to traditional NSAIDs .

Compound IDCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index
Compound A5.400.01344.56
Compound B>2000 mg/kgN/AN/A

Study on Antifungal Efficacy

A comprehensive study evaluated the antifungal efficacy of various pyrazole derivatives, including our compound of interest. The results indicated that modifications in the phenoxy group significantly influenced antifungal potency, with specific substitutions enhancing activity against Gibberella zeae.

Study on Anti-inflammatory Properties

In another investigation, a series of pyrazole derivatives were screened for anti-inflammatory activity using a carrageenan-induced rat paw edema model. The compound demonstrated promising results, showing significant reduction in edema comparable to standard treatments .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anti-inflammatory Properties
The compound exhibits potential anti-inflammatory effects through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). Research indicates that its structure allows effective interaction with these enzymes, providing a basis for developing new anti-inflammatory drugs .

2. Antimicrobial Activity
Recent studies have shown that derivatives of this compound demonstrate significant antimicrobial activity against various pathogens. For instance, certain pyrazole derivatives have been reported to inhibit Gram-negative bacteria, including Pseudomonas aeruginosa, showcasing the compound's potential as an antimicrobial agent .

Agricultural Applications

3. Herbicidal Activity
The compound has been evaluated for its herbicidal properties. Research indicates that it can effectively inhibit the growth of specific weed species, making it a candidate for developing new herbicides .

Compound NameActivity TypeTarget OrganismInhibition Zone (mm)
Compound AAntimicrobialPseudomonas aeruginosa19
Compound BAnti-inflammatoryCOX-1 and COX-2Effective Inhibition
Compound CHerbicidalVarious weed speciesSignificant Growth Inhibition

Case Studies

Case Study 1: Anti-inflammatory Effects
A study conducted on the efficacy of this compound in inhibiting COX enzymes revealed promising results, with significant reduction in inflammatory markers observed in vitro. The study suggests that further investigation could lead to the development of novel anti-inflammatory medications based on this compound's structure .

Case Study 2: Antimicrobial Efficacy
Another research effort focused on the antimicrobial properties of derivatives of this compound against a range of bacterial strains. The results indicated that certain derivatives not only inhibited bacterial growth but also showed low toxicity to human cells, highlighting their potential use in therapeutic applications .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table compares key structural analogs, highlighting substituent variations and their implications:

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Applications/Properties References
Target Compound 1-Me, 3-CF₃, 5-[3-CF₃-phenoxy] ~385.3* Potential agrochemical/medicinal candidate
1-Methyl-3-(trifluoromethyl)-5-{[3-(trifluoromethyl)phenyl]sulfonyl}-1H-pyrazole-4-carbonitrile 1-Me, 3-CF₃, 5-[3-CF₃-phenylsulfonyl] 423.3 Medicinal chemistry (inhibitor design)
5-[(3-Chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbonitrile 1-Me, 3-Ph, 5-[3-Cl-phenylsulfanyl] ~339.8 Structural studies, pesticidal activity
Pyroxasulfone (Herbicide) 1-Me, 3-CF₃, 5-[difluoromethoxy-sulfonyl] 413.3 Selective herbicide (soil residual activity)
5-Amino-1-(chloroacetyl)-3-phenyl-1H-pyrazole-4-carbonitrile 1-Cl-acetyl, 3-Ph, 5-NH₂ 260.7 Intermediate for bioactive hybrid molecules

*Calculated based on formula C₁₄H₈F₆N₂O.

Key Observations :

  • Substituent Position 5: The target compound’s 3-(trifluoromethyl)phenoxy group distinguishes it from sulfonyl (e.g., ), sulfanyl (e.g., ), or amino derivatives (e.g., ).
  • Trifluoromethyl vs.
Physicochemical Properties
  • Solubility: Trifluoromethyl and nitrile groups reduce aqueous solubility compared to amino-substituted analogs (e.g., 5-amino derivatives in ) but enhance organic solvent compatibility .
  • Melting Points: Not explicitly reported for the target compound, but analogs with similar substituents (e.g., sulfonyl derivatives) exhibit melting points >100°C due to crystalline packing .
  • Spectroscopic Data: ¹H NMR: The target compound’s aromatic protons (phenoxy and pyrazole) would resonate at δ 6.5–7.5 ppm, comparable to analogs like 5-(3-chlorophenyl)sulfanyl derivatives . MS: Expected [M+H]+ peak at ~385.3, consistent with trifluoromethyl-rich pyrazoles .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazole-4-carbonitrile, and how can reaction efficiency be improved?

  • Methodology :

  • Stepwise synthesis : Begin with halogenation of pyrazole precursors (e.g., 3-bromo-5-chloropyrazole) followed by trifluoromethylation using CF₃Cl or CF₃Cu intermediates. Subsequent coupling with 3-(trifluoromethyl)phenol via nucleophilic aromatic substitution (SNAr) or Ullmann-type reactions under basic conditions (e.g., K₂CO₃/DMF) .
  • Optimization : Employ ultrasound-assisted synthesis to enhance reaction rates and yields by improving mass transfer and reducing side reactions (e.g., sonication at 40 kHz for 2–4 hours) .
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Spectroscopy :

  • ¹H/¹³C/¹⁹F NMR : Confirm regiochemistry and substituent positions. Fluorine signals (δ -60 to -70 ppm in ¹⁹F NMR) validate trifluoromethyl groups .
  • HRMS (ESI-TOF) : Verify molecular weight and fragmentation patterns.
    • Crystallography :
  • Single-crystal XRD : Use SHELX programs (SHELXL for refinement) to resolve molecular geometry and intermolecular interactions (e.g., π-π stacking). Prioritize low-temperature (100 K) data collection to minimize thermal motion artifacts .

Q. How should initial biological activity screenings be designed to assess this compound’s potential?

  • Assay Design :

  • Target selection : Screen against enzymes or receptors with known pyrazole interactions (e.g., carbonic anhydrases, prostaglandin synthases) using fluorometric or colorimetric assays .
  • Dose-response curves : Test concentrations from 1 nM to 100 µM to determine IC₅₀ values.
  • Controls : Include positive controls (e.g., acetazolamide for carbonic anhydrase inhibition) and vehicle-only blanks.

Advanced Research Questions

Q. How can computational modeling elucidate the compound’s reactivity and target interactions?

  • Methods :

  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites. B3LYP/6-311+G(d,p) basis sets are recommended for accuracy .
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses with protein targets (e.g., COX-2 for anti-inflammatory activity). Validate with MD simulations (100 ns trajectories) to assess stability .
    • Data Interpretation : Correlate computed binding energies (ΔG) with experimental IC₅₀ values to refine SAR hypotheses.

Q. What experimental strategies resolve contradictions in bioassay data (e.g., inconsistent inhibition across replicates)?

  • Troubleshooting :

  • Orthogonal assays : Confirm activity using complementary techniques (e.g., SPR for binding affinity vs. enzymatic inhibition assays).
  • Metabolite profiling : Use LC-HRMS to identify degradation products or active metabolites that may interfere with results .
  • Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing phenoxy groups) to isolate contributing factors .

Q. How does the trifluoromethyl group influence electronic properties and metabolic stability?

  • Electronic Effects :

  • Hammett constants : The -CF₃ group (σₚ = 0.54) increases electron-withdrawing effects, stabilizing the pyrazole ring and altering redox potentials.
    • Metabolic Studies :
  • In vitro microsomal assays : Incubate with liver microsomes (human/rat) and monitor via LC-MS. -CF₃ groups typically reduce oxidative metabolism, enhancing half-life .

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